molecular formula C20H14N2OS2 B14955211 N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

Cat. No.: B14955211
M. Wt: 362.5 g/mol
InChI Key: HEBJKSYQMHFQJW-UHFFFAOYSA-N
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Description

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and thiophene substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide
  • N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]methanamide
  • N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propionamide

Uniqueness

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C20H14N2OS2

Molecular Weight

362.5 g/mol

IUPAC Name

N-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C20H14N2OS2/c23-18(14-8-3-1-4-9-14)22-20-17(16-12-7-13-24-16)21-19(25-20)15-10-5-2-6-11-15/h1-13H,(H,22,23)

InChI Key

HEBJKSYQMHFQJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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